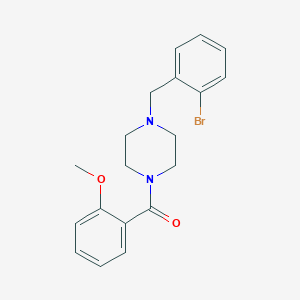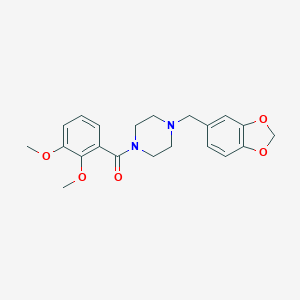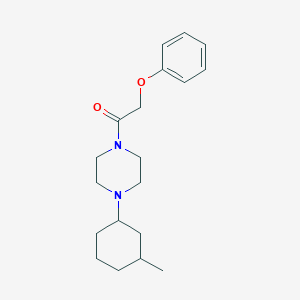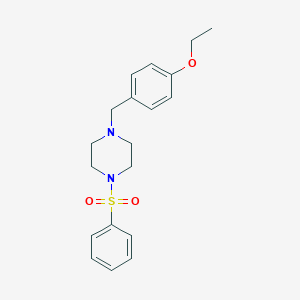![molecular formula C26H27FN2O3 B248530 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE](/img/structure/B248530.png)
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE is a complex organic molecule that features a piperazine ring substituted with a benzyloxy-methoxybenzyl group and a fluorophenyl methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-benzyloxy-3-methoxybenzaldehyde through the Vilsmeier-Haack reaction, which involves the reaction of 4-benzyloxy-3-methoxyphenol with N,N-dimethylformamide and phosphorus oxychloride . This intermediate is then reacted with piperazine and 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE: can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-benzyloxy-3-methoxybenzoic acid , while reduction of the carbonyl group can produce {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL .
科学研究应用
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials, including those used in electronics and photonics.
作用机制
The mechanism by which {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE exerts its effects depends on its interaction with molecular targets. The piperazine ring and the fluorophenyl group are known to interact with various biological receptors, potentially modulating their activity. The benzyloxy-methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
- 4-benzyloxy-3-methoxybenzaldehyde
- 4-benzyloxy-3-methoxybenzoic acid
- {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL
Uniqueness
The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine ring and a fluorophenyl methanone group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C26H27FN2O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27FN2O3/c1-31-24-12-7-21(17-25(24)32-19-20-5-3-2-4-6-20)18-28-13-15-29(16-14-28)26(30)22-8-10-23(27)11-9-22/h2-12,17H,13-16,18-19H2,1H3 |
InChI 键 |
JACNKBQUWGZYHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B248454.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
